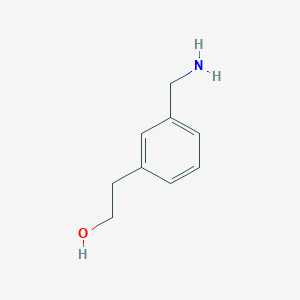

2-(3-(Aminométhyl)phényl)éthanol

Vue d'ensemble

Description

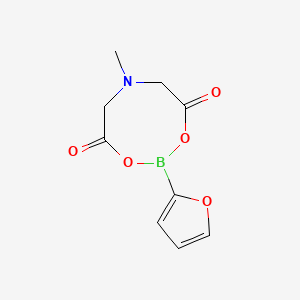

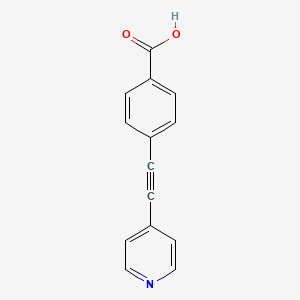

“2-(3-(Aminomethyl)phenyl)ethanol” is a chemical compound with the CAS Number: 1379356-00-9 and Molecular Weight: 151.21 . It has a linear formula of C9H13NO .

Molecular Structure Analysis

The InChI code for “2-(3-(Aminomethyl)phenyl)ethanol” is 1S/C9H13NO/c10-7-9-3-1-2-8 (6-9)4-5-11/h1-3,6,11H,4-5,7,10H2 . This indicates the presence of 9 carbon atoms, 13 hydrogen atoms, and 1 oxygen atom in the molecule.Chemical Reactions Analysis

While specific chemical reactions involving “2-(3-(Aminomethyl)phenyl)ethanol” are not available, alcohols in general can undergo a variety of reactions. For instance, they can react with the strongly acidic hydrogen halides HCl, HBr, and HI .Physical And Chemical Properties Analysis

“2-(3-(Aminomethyl)phenyl)ethanol” is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Chimie médicinale

Le 2-(3-(Aminométhyl)phényl)éthanol est un composé qui présente des applications potentielles en chimie médicinale en raison de ses caractéristiques structurales. Il peut servir de brique de base pour la synthèse de dérivés de la pipéridine, qui sont présents dans plus de vingt classes de produits pharmaceutiques . Ces dérivés jouent un rôle important dans la conception de médicaments et peuvent conduire au développement de nouveaux médicaments pour traiter diverses maladies.

Procédés industriels

Dans les procédés chimiques industriels, ce composé est utilisé comme intermédiaire dans la synthèse du rivaroxaban, un médicament anticoagulant . La synthèse implique des étapes clés telles que la condensation et la cristallisation, où le this compound agit comme précurseur de molécules plus complexes.

Science de l'environnement

Bien que des applications directes en science de l'environnement ne soient pas explicitement documentées pour ce composé, des alcools et des phénols apparentés sont connus pour jouer un rôle dans la surveillance environnementale et le contrôle de la pollution. En tant que composé phénolique, il pourrait potentiellement être impliqué dans des applications similaires, telles que le développement de capteurs pour détecter les polluants environnementaux .

Chimie analytique

Ce composé est utilisé en chimie analytique à des fins de contrôle qualité et de recherche. Ses propriétés physico-chimiques, telles que la solubilité et la lipophilie, sont importantes pour déterminer son comportement dans diverses méthodes analytiques, notamment la RMN, la HPLC et la LC-MS .

Biochimie

En biochimie, le this compound pourrait être impliqué dans l'étude des réactions catalysées par les enzymes où il peut agir comme un substrat ou un inhibiteur, contribuant à notre compréhension des voies métaboliques et des mécanismes enzymatiques .

Science des matériaux

La science des matériaux peut tirer parti de ce composé dans le développement de nouveaux matériaux aux propriétés spécifiques. Sa structure moléculaire pourrait être un facteur clé dans la création de polymères ou de revêtements présentant les caractéristiques souhaitées .

Synthèse pharmaceutique

Le rôle du composé dans la synthèse des produits pharmaceutiques est crucial. Il peut être utilisé pour créer des intermédiaires essentiels à la production de principes actifs pharmaceutiques (API) .

Découverte de médicaments

Dans la découverte de médicaments, les propriétés du this compound en font un composé précieux pour la création de banques de médicaments. Il peut être utilisé pour générer une variété de dérivés, qui peuvent ensuite être criblés pour leur activité biologique .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Orientations Futures

While specific future directions for “2-(3-(Aminomethyl)phenyl)ethanol” are not available, a compound with a similar structure, berotralstat, has been used in the treatment of hereditary angioedema . This suggests potential therapeutic applications for “2-(3-(Aminomethyl)phenyl)ethanol” and similar compounds.

Analyse Biochimique

Biochemical Properties

2-(3-(Aminomethyl)phenyl)ethanol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain cytochrome P450 enzymes, such as CYP1A2 . This inhibition can affect the metabolism of other compounds processed by these enzymes. Additionally, 2-(3-(Aminomethyl)phenyl)ethanol can form hydrogen bonds due to the presence of hydroxyl and amino groups, which can influence its interactions with other biomolecules.

Cellular Effects

2-(3-(Aminomethyl)phenyl)ethanol has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression and alterations in cellular metabolism, potentially affecting cell function and viability.

Molecular Mechanism

The molecular mechanism of action of 2-(3-(Aminomethyl)phenyl)ethanol involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, its binding to cytochrome P450 enzymes can result in the inhibition of their catalytic activity . Additionally, 2-(3-(Aminomethyl)phenyl)ethanol can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-(Aminomethyl)phenyl)ethanol can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 2-(3-(Aminomethyl)phenyl)ethanol is relatively stable under standard laboratory conditions . Its degradation products may have different biochemical properties and effects on cells. Long-term exposure to 2-(3-(Aminomethyl)phenyl)ethanol in in vitro or in vivo studies can lead to cumulative effects on cellular function, including potential cytotoxicity.

Dosage Effects in Animal Models

The effects of 2-(3-(Aminomethyl)phenyl)ethanol can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as modulating signaling pathways and gene expression . Higher doses may lead to toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is important to determine the optimal dosage range to maximize the beneficial effects while minimizing toxicity.

Metabolic Pathways

2-(3-(Aminomethyl)phenyl)ethanol is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of different metabolites . These metabolites can have distinct biochemical properties and effects on cellular function. The compound can also influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of 2-(3-(Aminomethyl)phenyl)ethanol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has been shown to have high gastrointestinal absorption and can cross the blood-brain barrier . It is not a substrate for P-glycoprotein, which suggests that it may have a different distribution profile compared to other compounds that are substrates for this transporter. The localization and accumulation of 2-(3-(Aminomethyl)phenyl)ethanol in specific tissues can affect its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-(3-(Aminomethyl)phenyl)ethanol can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular metabolism and signaling. The subcellular localization of 2-(3-(Aminomethyl)phenyl)ethanol can also affect its stability and degradation, influencing its long-term effects on cellular function.

Propriétés

IUPAC Name |

2-[3-(aminomethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,6,11H,4-5,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSOUAZPKJJPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CN)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00741668 | |

| Record name | 2-[3-(Aminomethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1379356-00-9 | |

| Record name | 2-[3-(Aminomethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

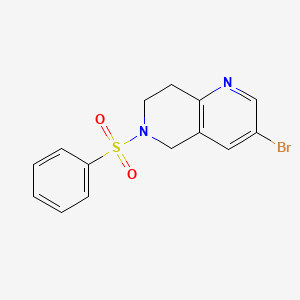

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-2-ene fumarate](/img/structure/B1511107.png)

![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene](/img/structure/B1511126.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-2-methyl-](/img/structure/B1511134.png)

![(2S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide](/img/structure/B1511147.png)

![(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B1511148.png)